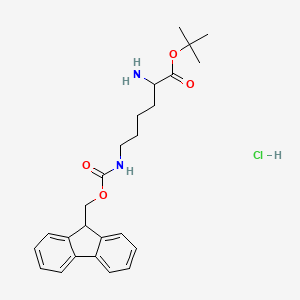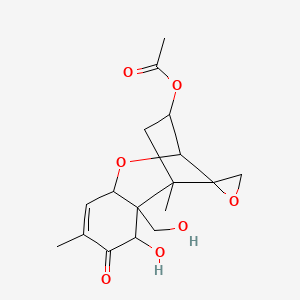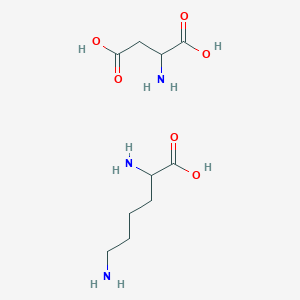
(2S)-2-aminobutanedioic acid,(2S)-2,6-diaminohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-aminobutanedioic acid and (2S)-2,6-diaminohexanoic acid are organic compounds that play significant roles in various biochemical processes. These compounds are known for their involvement in amino acid metabolism and protein synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-aminobutanedioic acid typically involves the use of starting materials such as aspartic acid. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Similarly, (2S)-2,6-diaminohexanoic acid can be synthesized from lysine through a series of chemical reactions that involve the use of reagents like hydrogen chloride and sodium hydroxide.
Industrial Production Methods: Industrial production of these compounds often involves large-scale fermentation processes. For instance, (2S)-2,6-diaminohexanoic acid is commonly produced through the fermentation of certain bacterial strains that have been genetically modified to enhance their production capabilities.
Chemical Reactions Analysis
Types of Reactions: Both (2S)-2-aminobutanedioic acid and (2S)-2,6-diaminohexanoic acid undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for their metabolic functions and their role in protein synthesis.
Common Reagents and Conditions: Common reagents used in the reactions of these compounds include hydrogen peroxide for oxidation reactions, sodium borohydride for reduction reactions, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of these compounds include various amino acids and peptides, which are crucial for protein synthesis and other biochemical processes.
Scientific Research Applications
Chemistry: In chemistry, these compounds are used as building blocks for the synthesis of more complex molecules. They are also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biology, (2S)-2-aminobutanedioic acid and (2S)-2,6-diaminohexanoic acid are studied for their roles in amino acid metabolism and protein synthesis. They are also used in the development of new biochemical assays and diagnostic tools.
Medicine: In medicine, these compounds are investigated for their potential therapeutic applications. For instance, (2S)-2,6-diaminohexanoic acid is studied for its role in the treatment of certain metabolic disorders and its potential use as a dietary supplement.
Industry: In industry, these compounds are used in the production of various pharmaceuticals, nutritional supplements, and other biochemical products. They are also used in the development of new industrial processes and technologies.
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific enzymes and receptors in the body. For instance, (2S)-2-aminobutanedioic acid acts as a substrate for certain enzymes involved in amino acid metabolism, while (2S)-2,6-diaminohexanoic acid interacts with receptors involved in protein synthesis. These interactions are crucial for their biological functions and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2S)-2-aminobutanedioic acid include other amino acids such as glutamic acid and aspartic acid. For (2S)-2,6-diaminohexanoic acid, similar compounds include lysine and arginine.
Uniqueness: What sets (2S)-2-aminobutanedioic acid and (2S)-2,6-diaminohexanoic acid apart from other similar compounds is their specific roles in amino acid metabolism and protein synthesis. Their unique chemical structures and properties make them essential for various biochemical processes and therapeutic applications.
Properties
IUPAC Name |
2-aminobutanedioic acid;2,6-diaminohexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.C4H7NO4/c7-4-2-1-3-5(8)6(9)10;5-2(4(8)9)1-3(6)7/h5H,1-4,7-8H2,(H,9,10);2H,1,5H2,(H,6,7)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYVQXAASIFAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![sodium;2-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]-5-sulfobenzenesulfonate](/img/structure/B13389818.png)
![(S)-2-(Boc-amino)-N-[(S)-1-[[4-(hydroxymethyl)phenyl]amino]-1-oxo-2-propyl]-3-methylbutanamide](/img/structure/B13389828.png)
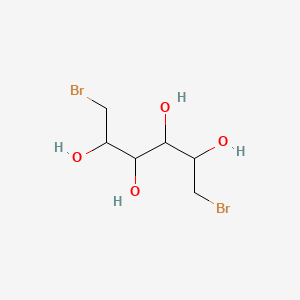
![dichlorotitanium;1,2-dimethoxyethane;[(5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B13389839.png)
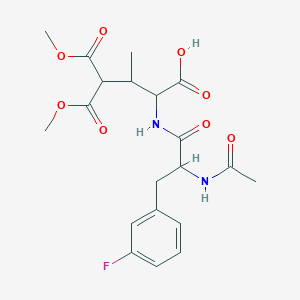
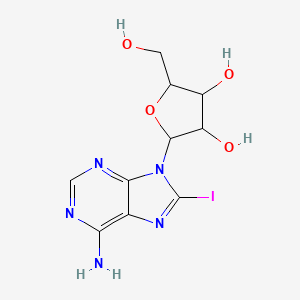
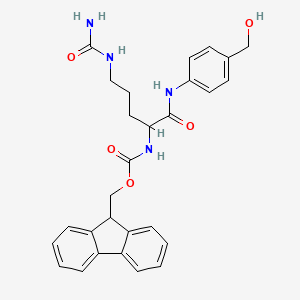

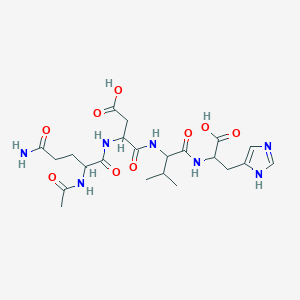
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate](/img/structure/B13389866.png)
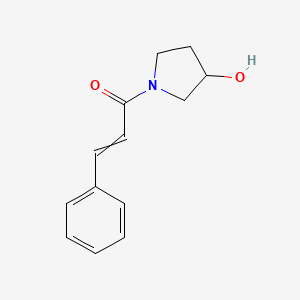
![Methyl 2-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate](/img/structure/B13389877.png)
